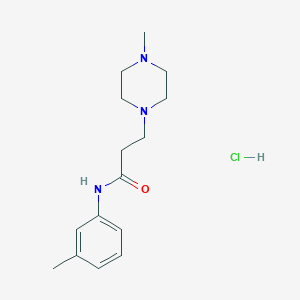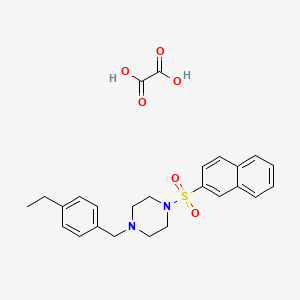
N-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride
Overview
Description
N-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and glutamate. It has also been shown to increase the levels of brain-derived neurotrophic factor, which may contribute to its neuroprotective effects. This compound has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride in lab experiments is its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, one limitation is its potential for abuse and dependence, which may pose ethical concerns in animal studies. It is also important to note that the effects of this compound may vary depending on the species, strain, and dose used in experiments.
Future Directions
There are several future directions for the study of N-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride. One area of interest is its potential as a treatment for drug abuse and addiction. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the development of more selective and potent derivatives of this compound may lead to the discovery of new therapeutic agents.
Scientific Research Applications
N-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use as a drug abuse treatment, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-13-4-3-5-14(12-13)16-15(19)6-7-18-10-8-17(2)9-11-18;/h3-5,12H,6-11H2,1-2H3,(H,16,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYOERMIAJRKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)

![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)

![2-methyl-5-oxo-4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941776.png)
![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3941787.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)
![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3941802.png)
![3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3941810.png)
![N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941830.png)
![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941838.png)